1,3-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene
Description
1,3-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 3, a fluorine atom at position 2, and a trifluoromethoxy group at position 2. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while chloro and fluoro substituents influence electrophilicity and reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C7H2Cl2F4O |
|---|---|
Molecular Weight |
248.99 g/mol |
IUPAC Name |
1,3-dichloro-2-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(5(9)6(3)10)14-7(11,12)13/h1-2H |
InChI Key |
SFKRLPNLUFIICV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)Cl)F)Cl |
Origin of Product |
United States |
Biological Activity
1,3-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene, with a CAS number of 109292-70-8, is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H2Cl2F4
- Molar Mass : 232.99 g/mol
- Synonyms : 2,4-Dichloro-alpha,alpha,alpha,3-tetrafluorotoluene
Cytotoxic Activity
Recent studies have demonstrated that 1,3-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene exhibits significant cytotoxic effects against several cancer cell lines:
The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and the activation of apoptotic pathways.
The biological activity of 1,3-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene is influenced by its structural components:
- Electron-Withdrawing Groups : The presence of chlorine and trifluoromethoxy groups enhances the compound's binding affinity to biological targets.
- Kinase Inhibition : The compound has been shown to inhibit critical kinases involved in cancer cell proliferation and survival, leading to increased apoptosis rates in sensitive cell lines .
Case Studies
-
Cytotoxicity Assessment :
A study conducted by Tokala et al. investigated a series of fluorinated compounds, including 1,3-Dichloro-2-fluoro-4-(trifluoromethoxy)benzene. The results indicated that this compound was among the most potent in inducing apoptosis in SW480 and SW620 cells, with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin and cisplatin . -
Mechanistic Studies :
Another research focused on the apoptotic pathways activated by this compound demonstrated that it leads to late apoptosis in colon cancer cells. Flow cytometry analysis revealed that over 90% of treated SW480 cells underwent late-stage apoptosis after exposure to IC50 concentrations of the compound .
Comparison with Similar Compounds
Reactivity in Pd-Catalyzed Coupling Reactions
Pd-catalyzed direct arylations using bromobenzenes () reveal substituent-dependent reactivity:
- 1-Bromo-4-(trifluoromethoxy)benzene : Reacts with heteroarenes (e.g., thiophenes, imidazoles) in >90% yields under Pd(OAc)₂ catalysis .
- Chloro-Substituted Analogs : 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene couples with imidazo[1,2-b]pyridazine in 93% yield, demonstrating tolerance for chloro/fluoro groups without bond cleavage .
- Steric Effects : 1-Bromo-2-(trifluoromethoxy)benzene shows slightly reduced yields (77–94%) due to ortho-substitution hindrance .
The target compound’s 1,3-dichloro and 2-fluoro arrangement may enhance electrophilicity for coupling while introducing steric challenges in ortho positions.
Lipophilicity and Stability :
Comparison Table: Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
